Butanal, 4,4,4-trifluoro-3-oxo-
Overview
Description
4,4,4-Trifluoro-3-oxobutanal is an organic compound with the molecular formula C₄H₃F₃O₂ It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanal structure, making it a trifluoromethyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-3-oxobutanal typically involves the reaction of trifluoroacetic acid derivatives with appropriate aldehydes. One common method includes the use of trifluoroacetic anhydride and an aldehyde under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of 4,4,4-trifluoro-3-oxobutanal may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-3-oxobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with 4,4,4-trifluoro-3-oxobutanal under mild conditions
Major Products:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Trifluoroalcohols.
Substitution: Various substituted trifluoromethyl compounds
Scientific Research Applications
4,4,4-Trifluoro-3-oxobutanal has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-oxobutanal involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reactant in various chemical processes. Molecular targets include enzymes and receptors that interact with the trifluoromethyl group, leading to potential biological effects .
Comparison with Similar Compounds
- 4,4,4-Trifluoro-3-oxobutanoic acid
- 4,4,4-Trifluoro-3-oxobutanol
- 4,4,4-Trifluoro-3-oxobutylamine
Comparison: 4,4,4-Trifluoro-3-oxobutanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, 4,4,4-trifluoro-3-oxobutanoic acid has a carboxylic acid group, making it more acidic and less reactive in nucleophilic addition reactions. Similarly, 4,4,4-trifluoro-3-oxobutanol and 4,4,4-trifluoro-3-oxobutylamine have different functional groups that alter their chemical behavior and applications .
Biological Activity
Overview
Butanal, 4,4,4-trifluoro-3-oxo-, also known as 4,4,4-trifluoro-3-oxobutanal, is an organic compound with the molecular formula C₄H₃F₃O₂. Its structure features a trifluoromethyl group attached to a butanal backbone, which significantly influences its chemical reactivity and biological interactions. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
The presence of the trifluoromethyl group enhances the electrophilicity of the compound, making it reactive towards nucleophiles. This characteristic is crucial for its interactions with biological macromolecules such as proteins and nucleic acids.
Property | Value |
---|---|
Molecular Formula | C₄H₃F₃O₂ |
Molecular Weight | 138.07 g/mol |
Boiling Point | 85-90 °C |
Solubility | Soluble in organic solvents |
Butanal, 4,4,4-trifluoro-3-oxo- exhibits its biological activity primarily through its reactivity with various biomolecules. The trifluoromethyl group can facilitate interactions with enzymes and receptors, potentially leading to inhibition or modulation of enzymatic activities. Research indicates that the compound may act as a pharmacophore in drug design, targeting specific pathways involved in disease processes.
Neuroprotective Effects
Research suggests that butanal derivatives may possess neuroprotective properties. For instance, compounds with similar trifluoromethyl groups have been explored for their role in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies
- Neurodegeneration : A study investigated the effects of trifluoromethylated compounds on neuronal cell lines. Results indicated that these compounds could reduce apoptosis induced by oxidative stress (Seebach et al., 2020) .
- Antimicrobial Activity : Research on related trifluoromethyl ketones showed promising results against Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with protein synthesis (BenchChem Analysis) .
Research Findings
Recent studies highlight the following findings regarding butanal, 4,4,4-trifluoro-3-oxo-:
- Synthesis and Modification : Various synthetic routes have been developed to create derivatives of this compound that enhance its biological activity (Shibatomi et al., 2015) .
- Potential Drug Development : The compound has been evaluated for its potential as a lead compound in drug development targeting psychiatric disorders and neurodegenerative diseases (Google Patents) .
Properties
IUPAC Name |
4,4,4-trifluoro-3-oxobutanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O2/c5-4(6,7)3(9)1-2-8/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLWIVMDYUDICT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437721 | |
Record name | Butanal, 4,4,4-trifluoro-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70817-53-7 | |
Record name | Butanal, 4,4,4-trifluoro-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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